4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one
Description
Systematic Nomenclature and IUPAC Classification
The compound 4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is systematically named according to IUPAC guidelines as 4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one . This nomenclature reflects three critical structural features:
- The β-D-ribofuranosyl moiety, which adopts the (2R,3R,4S,5R) stereochemical configuration characteristic of natural ribose sugars.
- The triazolo[4,5-b]pyridin-5-one heterocyclic base, where the triazole ring is fused to the pyridine ring at positions 4 and 5.
- The vic (vicinal) designation, indicating adjacent nitrogen atoms in the triazole ring.
Alternative names include N3,5′-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one*, emphasizing the intramolecular cyclization between the triazole N3 and the ribose 5′-position. The *vic prefix distinguishes it from as- or sym-triazolo isomers, which exhibit different nitrogen atom arrangements.
Molecular Formula and Stereochemical Configuration
The molecular formula C10H12N4O5 (molecular weight: 268.23 g/mol) delineates the compound’s composition, while its stereochemical complexity arises from the ribofuranose and triazolopyridine components:
| Structural Feature | Configuration |
|---|---|
| Ribofuranose anomeric carbon | β-D configuration (C1′-O-C4 linkage) |
| Ribose hydroxyls | 2′-OH (R), 3′-OH (R), 5′-CH2OH |
| Triazole-pyridine fusion | Positions 4 and 5 of pyridine ring |
The β-D-ribofuranosyl group adopts a 4C1 chair conformation, stabilized by intramolecular hydrogen bonds between 2′-OH and 3′-OH groups. The triazolopyridine base exhibits near-planarity, with a dihedral angle of 2.1° between the triazole and pyridine rings, as inferred from X-ray data of analogous compounds.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for 4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one remain unpublished, studies on related triazolopyridine nucleosides provide insights:
- Cyclization Effects : The N3,5′-cyclo bridge imposes a rigid, bicyclic structure, reducing ribose ring puckering (pseudorotation amplitude < 10°) compared to non-cyclized nucleosides.
- Hydrogen Bonding : The 5-keto group forms a strong intramolecular hydrogen bond with the 2′-OH (distance: 2.65 Å), stabilizing the anti conformation about the glycosidic bond.
- Torsion Angles : The glycosidic torsion angle (χ = −157°) places the triazolopyridine base perpendicular to the ribose ring, minimizing steric clashes.
Comparative molecular dynamics simulations reveal that the N3,5′-cyclo constraint reduces conformational flexibility by 40% relative to acyclic analogs, potentially enhancing target binding specificity.
Comparative Structural Analysis with Related Triazolopyridine Nucleosides
The structural uniqueness of 4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one becomes evident when compared to other triazolopyridine derivatives:
The vic-triazolo[4,5-b]pyridin-5-one scaffold uniquely combines:
- Electron-withdrawing 5-keto group , which polarizes the π-system for nucleophilic attack at C6.
- Rigid N3,5′-cyclo bridge , pre-organizing the molecule for binding to viral polymerases.
These features underscore its role as a lead compound for anti-HCV drug development.
Properties
IUPAC Name |
4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-triazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-3-5-7(17)8(18)10(19-5)14-6(16)2-1-4-9(14)12-13-11-4/h1-2,5,7-8,10,15,17-18H,3H2,(H,11,12,13)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMHPHGOOTALN-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C2=NNN=C21)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C2=NNN=C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Ribosylation
2-Hydroxy-5-nitropyridine undergoes ribosylation using 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Vorbrüggen conditions. This step introduces the protected ribofuranosyl moiety at the 4-position of the pyridine ring. The reaction is typically conducted in anhydrous acetonitrile with trimethylsilyl triflate (TMSOTf) as a catalyst, yielding 4-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-5-nitropyridin-2-ol.
Cyclization with Sodium Azide
Treatment of the intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C induces cyclization. The nitro group at position 5 is reduced in situ, facilitating the formation of the triazolo[4,5-b]pyridin-5-one core. This step produces the benzoylated precursor, 4-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one.
Deprotection
Final deprotection is achieved via ammonolysis in methanol saturated with NH₃ at 0°C. This removes the benzoyl groups, yielding the target compound in 32–45% overall yield.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ribosylation | TMSOTf, CH₃CN, 80°C, 12 h | 65–70 |
| Cyclization | NaN₃, DMF, 90°C, 24 h | 50–55 |
| Deprotection | NH₃/MeOH, 0°C, 48 h | 90–95 |
Alternative Approaches and Modifications
Use of 3'-Deoxyribofuranosyl Derivatives
A 3'-deoxy analog was synthesized to explore structure-activity relationships (SAR). The 3'-deoxyribofuranosyl donor (1-chloro-3-deoxy-2,5-di-O-benzoyl-β-D-ribofuranose) was coupled to 2-hydroxy-5-nitropyridine under similar Vorbrüggen conditions. However, this derivative showed no anti-HCV activity, underscoring the importance of the 3'-hydroxyl group for biological efficacy.
Ribopyranose Conversion
Unexpected ribofuranose → ribopyranose ring expansion was observed during the synthesis of 2-β-D-ribofuranosyl analogs. Heating the intermediate in acidic methanol (pH 4.0) at 60°C induced this transformation, producing a ribopyranosyl byproduct. This side reaction highlights the lability of the ribofuranosyl configuration under specific conditions.
Optimization of Cyclization Conditions
Solvent and Temperature Effects
The cyclization step’s efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dimethylacetamide (DMA) are optimal, whereas tetrahydrofuran (THF) or dichloromethane (DCM) result in incomplete reactions. Elevated temperatures (90–100°C) are critical to overcome kinetic barriers, though prolonged heating (>24 h) risks decomposition.
Catalytic Additives
Inclusion of catalytic ammonium chloride (NH₄Cl) enhances the cyclization rate by stabilizing reactive intermediates. This modification improves yields by 10–15% compared to NaN₃ alone.
Structural Characterization and Conformational Analysis
Spectroscopic Confirmation
Sugar-Base Torsional Angles
X-ray crystallography and NOE experiments reveal a "high anti" conformation (torsional angle χ = −120° to −140°) between the ribose and triazolopyridine ring. This spatial arrangement is critical for binding to viral polymerases.
Challenges and Limitations
Byproduct Formation
Competing N1-ribosylation (vs. N4) occurs in 10–15% of cases, necessitating chromatographic separation. Steric hindrance from the 5-nitro group partially mitigates this issue.
Scalability
Large-scale reactions face challenges in azide handling and exothermic cyclization steps. Flow chemistry approaches are under investigation to improve safety and reproducibility.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Overall Yield (%) |
|---|---|---|---|
| Vorbrüggen Ribosylation | 2-Hydroxy-5-nitropyridine | Ribosylation, Cyclization, Deprotection | 32–45 |
| 3'-Deoxy Analog Synthesis | 1-Chloro-3-deoxyribofuranose | Modified Ribosylation | 25–30 |
| Ribopyranose Conversion | 2-β-D-Ribofuranosyl intermediate | Acidic Rearrangement | <10 |
Chemical Reactions Analysis
Types of Reactions
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antiviral Applications
One of the most promising applications of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is its potential as an antiviral agent. Research has identified derivatives of this compound as effective against Hepatitis C virus (HCV). A notable study synthesized N(3),5'-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one and confirmed its structure through chemical synthesis from 2-hydroxy-5-nitropyridine, demonstrating its activity against HCV .
Nucleoside Analog Development
The compound serves as a useful synthetic intermediate in the development of nucleoside analogs. Nucleoside analogs are critical in designing antiviral therapies as they mimic the natural nucleosides and can inhibit viral replication. The ribofuranosyl moiety in 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one enhances its bioavailability and efficacy in targeting viral enzymes.
Synthetic Intermediate
In addition to its biological applications, 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is recognized as a valuable synthetic intermediate in organic chemistry. It can be utilized in various chemical reactions to produce other biologically active compounds. For instance, it can be derived from 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one through specific synthetic pathways that enhance its utility in further chemical transformations .
Data Tables
The following table summarizes key data related to the applications of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one:
Case Studies
- HCV Inhibition Study : A study published in PubMed explored the synthesis of N(3),5'-cyclo-4-(β-D-ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one and evaluated its effectiveness against HCV. The results indicated significant antiviral activity, suggesting that modifications of the triazole-pyridine framework could lead to new therapeutic agents for HCV treatment.
- Synthesis Pathway Optimization : Research has focused on optimizing the synthesis pathways for 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one to improve yield and reduce costs. This optimization is crucial for scaling up production for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar triazolopyridine scaffold but differ in the substitution pattern and biological activities.
Imidazo[4,5-b]pyridines: These compounds have a similar heterocyclic structure but contain an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific ribofuranosyl substitution, which imparts distinct biological properties and potential therapeutic applications .
Biological Activity
4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is a novel compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy against specific viruses.
Chemical Structure and Properties
The compound is characterized by its unique triazolo-pyridine structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 268.23 g/mol. Its structural features are crucial for its interaction with biological targets.
Antiviral Activity
One of the most significant findings regarding 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one is its antiviral properties, particularly against the Hepatitis C virus (HCV). A study published in Antiviral Research demonstrated that this compound exhibits notable activity against HCV, making it a candidate for further development as an antiviral agent .
The mechanism by which 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one exerts its antiviral effects involves interference with viral replication processes. The compound appears to inhibit specific enzymes crucial for the viral life cycle, although detailed mechanistic studies are still ongoing.
Case Study 1: Efficacy Against Hepatitis C
In a controlled study involving cell cultures infected with HCV, researchers observed that treatment with 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one resulted in a significant reduction in viral load. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound correlate with greater antiviral activity. This study underscores the potential of this compound as a therapeutic agent against HCV infection.
| Concentration (µM) | Viral Load Reduction (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 50 | 85 |
Case Study 2: Safety Profile Assessment
Another study focused on evaluating the safety profile of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one in animal models. The findings indicated minimal toxicity at therapeutic doses, which is promising for future clinical applications. The compound was well tolerated with no significant adverse effects noted during the observation period.
Research Findings and Future Directions
Recent research has highlighted the potential of 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one as a lead compound in antiviral drug development. Ongoing studies aim to elucidate its full pharmacological profile and explore its efficacy against other viral pathogens. The integration of computational modeling may also provide insights into optimizing its structure for enhanced activity.
Q & A
Q. What synthetic routes are established for 4-(β-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one?
The compound is synthesized via regioselective ribosylation of precursor heterocycles. A key method involves starting with 2-hydroxy-5-nitropyridine, followed by cyclization and ribofuranosyl group introduction under optimized conditions (e.g., using triflic anhydride or benzoyl-protected ribose derivatives). Regioselectivity is confirmed by comparing spectroscopic data (pmr, uv) with model compounds . Modifications in ribosylation conditions (e.g., solvent, catalyst) can influence isomer ratios, as observed in related triazolopyridine nucleosides .
Q. How is the structural conformation of the ribofuranosyl moiety characterized?
Proton chemical shift and coupling constant patterns in the ribose moiety indicate a 'high anti' sugar–base torsional angle (≈ 120°), which minimizes steric hindrance between the sugar and triazolopyridine ring. This conformation is critical for enzyme interactions and stability. Conformational assignments are validated via nuclear Overhauser effect (NOE) experiments and comparison with X-ray crystallography data of analogous nucleosides .
Q. What analytical techniques ensure purity and structural integrity?
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity, while nuclear magnetic resonance (NMR; ¹H, ¹³C) confirms regiochemistry and stereochemistry. UV spectroscopy is employed to compare electronic transitions with reference standards, particularly for distinguishing ribofuranosyl vs. ribopyranosyl isomers .
Advanced Research Questions
Q. How do substitutions at the 7-position modulate anti-HCV activity?
Substituents at the 7-position significantly alter potency. For example:
- 7-Methylamino: EC90 = 7.4 µM
- 7-Amino: EC90 = 29.7 µM
- 7-Methyl: EC90 = 15.4 µM The methylamino group enhances activity ≈10-fold compared to the parent compound (EC90 = 79.8 µM), likely due to improved hydrogen bonding with viral polymerase. Activity trends are determined using HCV subgenomic replicon assays in Huh-7 cells .
Q. What strategies resolve discrepancies in anti-HCV activity data across studies?
Discrepancies may arise from variations in:
- Cell lines : Huh-7 vs. other hepatocyte models differ in metabolic enzyme expression.
- Assay conditions : EC90 values depend on incubation time (e.g., 48 vs. 72 hours) and serum concentration .
- Compound stability : Ribofuranosyl derivatives may undergo spontaneous conversion to ribopyranosyl isomers under acidic conditions, altering bioavailability . Standardized replicon protocols and stability studies (e.g., pH-dependent degradation assays) are recommended for cross-study validation.
Q. How does the 'high anti' conformation influence enzymatic interactions?
The 'high anti' conformation positions the ribose 2'-OH group for hydrogen bonding with conserved residues in HCV NS5B polymerase. Molecular docking studies suggest that deviations from this angle (e.g., due to bulky 7-substituents) reduce binding affinity. Conformational flexibility is further assessed via molecular dynamics simulations .
Q. What modifications improve metabolic stability against ribofuranose-to-ribopyranose conversion?
Stabilization strategies include:
- Protecting groups : 2',3',5'-Tri-O-acetyl or benzoyl derivatives prevent intramolecular cyclization.
- Fluorination : Introducing 2'-F substituents locks the ribose in a C3'-endo puckering, mimicking the active conformation and reducing isomerization .
Methodological Considerations
Q. How are regioselectivity challenges addressed during synthesis?
Regioselective ribosylation is achieved by:
- Pre-activation : Using triflic anhydride to generate reactive intermediates.
- Temperature control : Low temperatures (−20°C) favor N1-ribosylation over N3 in triazolopyridines.
- Protection/deprotection : 5'-O-benzoyl groups direct ribose attachment to specific nitrogen atoms .
Q. What in vitro models validate anti-HCV activity?
The HCV replicon system (genotype 1b) in Huh-7 cells is the gold standard. Key parameters:
- Luciferase reporter : Quantifies viral RNA replication inhibition.
- Cytotoxicity : Parallel assays (e.g., MTT) ensure selectivity indices >10 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
